Cas no 14547-98-9 (Quinoline, 4-methoxy-, 1-oxide)
Quinoline, 4-methoxy-, 1-oxide Chemical and Physical Properties
Names and Identifiers
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- Quinoline, 4-methoxy-, 1-oxide
- 4‐methoxyquinoline N‐oxide
- MFCD22046746
- 14547-98-9
- 4-methoxy-1-oxidoquinolin-1-ium
- 4-Methoxyquinoline 1-oxide
- ZSEBUAZCGQYYPH-UHFFFAOYSA-N
- SY251132
- 4-Methoxyquinoline1-oxide
- 4-methoxyquinoline N-oxide
- SCHEMBL2799728
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- MDL: MFCD22046746
- Inchi: 1S/C10H9NO2/c1-13-10-6-7-11(12)9-5-3-2-4-8(9)10/h2-7H,1H3
- InChI Key: ZSEBUAZCGQYYPH-UHFFFAOYSA-N
- SMILES: O(C)C1C=C[N+](=C2C=CC=CC2=1)[O-]
Computed Properties
- Exact Mass: 175.06337
- Monoisotopic Mass: 175.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 34.7Ų
Experimental Properties
- PSA: 36.17
Quinoline, 4-methoxy-, 1-oxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189010587-1g |
4-Methoxy-quinoline 1-oxide |
14547-98-9 | 95% | 1g |
$400.00 | 2022-04-02 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY251132-1g |
4-Methoxyquinoline 1-Oxide |
14547-98-9 | ≥95% | 1g |
¥3950.00 | 2025-04-18 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY251132-5g |
4-Methoxyquinoline 1-Oxide |
14547-98-9 | ≥95% | 5g |
¥7100.00 | 2025-04-18 | |
| Ambeed | A987995-1g |
4-Methoxyquinoline 1-oxide |
14547-98-9 | 95% | 1g |
$317.0 | 2024-04-23 | |
| eNovation Chemicals LLC | D779469-5g |
4-Methoxyquinoline 1-Oxide |
14547-98-9 | 95% | 5g |
$935 | 2025-02-19 | |
| eNovation Chemicals LLC | D779469-1g |
4-Methoxyquinoline 1-Oxide |
14547-98-9 | 95% | 1g |
$495 | 2025-02-19 | |
| eNovation Chemicals LLC | D779469-1g |
4-Methoxyquinoline 1-Oxide |
14547-98-9 | 95% | 1g |
$495 | 2024-07-20 | |
| eNovation Chemicals LLC | D779469-5g |
4-Methoxyquinoline 1-Oxide |
14547-98-9 | 95% | 5g |
$935 | 2024-07-20 | |
| eNovation Chemicals LLC | D779469-1g |
4-Methoxyquinoline 1-Oxide |
14547-98-9 | 95% | 1g |
$495 | 2025-02-27 | |
| eNovation Chemicals LLC | D779469-5g |
4-Methoxyquinoline 1-Oxide |
14547-98-9 | 95% | 5g |
$935 | 2025-02-27 |
Quinoline, 4-methoxy-, 1-oxide Suppliers
Quinoline, 4-methoxy-, 1-oxide Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
Additional information on Quinoline, 4-methoxy-, 1-oxide
Quinoline, 4-methoxy-, 1-oxide: A Comprehensive Overview
Quinoline, 4-methoxy-, 1-oxide, also known as 4-methoxyquinoline N-oxide, is a heterocyclic organic compound with the CAS registry number 14547-98-9. This compound belongs to the quinoline family, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of the methoxy group at the 4-position and the N-oxide functional group at the 1-position imparts unique chemical and physical properties to this molecule.
The synthesis of Quinoline, 4-methoxy-, 1-oxide typically involves oxidation reactions of its corresponding quinoline derivative. Recent advancements in synthetic chemistry have enabled more efficient and selective methods for producing this compound. For instance, researchers have explored the use of transition metal catalysts and green oxidation techniques to minimize environmental impact while maintaining high yields.
In terms of applications, Quinoline, 4-methoxy-, 1-oxide has garnered significant attention in the field of materials science. Its unique electronic properties make it a promising candidate for use in organic semiconductors and light-emitting diodes (LEDs). Studies have shown that incorporating this compound into polymer blends can enhance charge transport properties, leading to improved device performance.
The biological activity of Quinoline, 4-methoxy-, 1-oxide has also been a subject of extensive research. Recent findings suggest that this compound exhibits potential anti-inflammatory and antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and inhibit pro-inflammatory enzymes, making it a potential lead compound for drug development.
From an environmental perspective, understanding the fate and transport of Quinoline, 4-methoxy-, 1-oxide in natural systems is crucial. Researchers have investigated its degradation pathways under various environmental conditions, such as sunlight exposure and microbial activity. These studies are essential for assessing its potential impact on ecosystems and guiding sustainable practices in its production and use.
In conclusion, Quinoline, 4-methoxy-, 1-oxide is a versatile compound with diverse applications across multiple disciplines. Ongoing research continues to uncover new insights into its chemical properties, biological effects, and environmental behavior. As scientific advancements progress, this compound is expected to play an increasingly important role in both academic research and industrial applications.
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